molecular formula C11H8F3N B11723819 2-(2-(trifluoromethyl)phenyl)-1H-pyrrole

2-(2-(trifluoromethyl)phenyl)-1H-pyrrole

Cat. No.: B11723819
M. Wt: 211.18 g/mol
InChI Key: VTQKGIFOPYHYOJ-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]pyrrole is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the phosphine-mediated reaction using commercially available trifluoroacetic anhydride as the trifluoromethyl source. In this reaction, dimethyl-2-(phenyl(tosylmino)methyl)fumarate is reacted with triphenyl phosphine and dichloromethane to yield dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate .

Industrial Production Methods

Industrial production methods for 2-[2-(Trifluoromethyl)phenyl]pyrrole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]pyrrole has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

2-[2-(Trifluoromethyl)phenyl]pyrrole can be compared with other similar compounds, such as:

The uniqueness of 2-[2-(Trifluoromethyl)phenyl]pyrrole lies in its specific structure, which combines the properties of both the pyrrole ring and the trifluoromethyl group, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-7,15H

InChI Key

VTQKGIFOPYHYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CN2)C(F)(F)F

Origin of Product

United States

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